molecular formula C6H12N4O B13305249 2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine

2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine

Cat. No.: B13305249
M. Wt: 156.19 g/mol
InChI Key: FCSWTQCBHKNKFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine typically involves the formation of the triazole ring through a cycloaddition reaction. One common method is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. The reaction conditions often include the use of copper(I) catalysts to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways and result in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-(2-methyl-2H-1,2,3-triazol-4-yl)pyridin-2-amine
  • 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
  • 2-(2H-1,2,3-Triazol-2-yl)benzoic acids

Uniqueness

2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine is unique due to its specific substitution pattern on the triazole ring, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of specialized molecules for targeted applications .

Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

2-methoxy-2-(2-methyltriazol-4-yl)ethanamine

InChI

InChI=1S/C6H12N4O/c1-10-8-4-5(9-10)6(3-7)11-2/h4,6H,3,7H2,1-2H3

InChI Key

FCSWTQCBHKNKFN-UHFFFAOYSA-N

Canonical SMILES

CN1N=CC(=N1)C(CN)OC

Origin of Product

United States

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